
3-(Isopropoxymethyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isopropoxymethyl)azetidin-3-ol is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropoxymethyl)azetidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of azetidine-3-ol.
Protection: The hydroxyl group of azetidine-3-ol is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.
Alkylation: The protected azetidine-3-ol undergoes alkylation with isopropyl bromide in the presence of a base like sodium hydride (NaH) to introduce the isopropoxymethyl group.
Deprotection: The protecting group is then removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxymethyl group, where nucleophiles like halides or amines replace the isopropoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, amines.
Aplicaciones Científicas De Investigación
3-(Isopropoxymethyl)azetidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Isopropoxymethyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s strained ring structure allows it to undergo ring-opening reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
Azetidin-3-ol: A simpler analog without the isopropoxymethyl group.
3-(Methoxymethyl)azetidin-3-ol: Similar structure with a methoxymethyl group instead of isopropoxymethyl.
3-(Ethoxymethyl)azetidin-3-ol: Contains an ethoxymethyl group.
Uniqueness: 3-(Isopropoxymethyl)azetidin-3-ol is unique due to the presence of the isopropoxymethyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of new chemical entities.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
3-(propan-2-yloxymethyl)azetidin-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(2)10-5-7(9)3-8-4-7/h6,8-9H,3-5H2,1-2H3 |
Clave InChI |
UOQGIIAWLHSNAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1(CNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



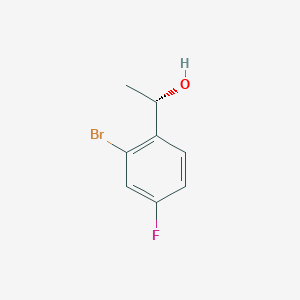


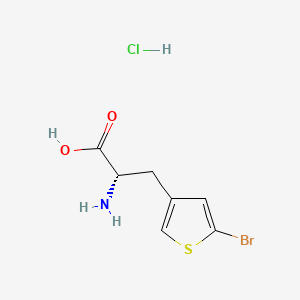

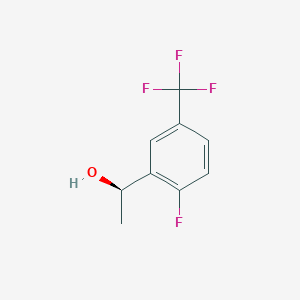

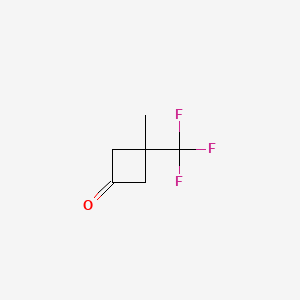

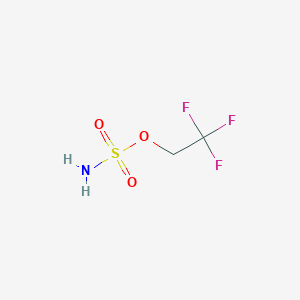
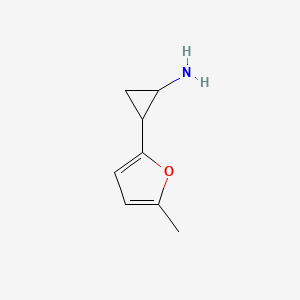
![2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride](/img/structure/B13588768.png)

